

An In-depth Technical Guide to 1-Fluoro-4-iodobenzene

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Compound of Interest

Compound Name: **1-Fluoro-4-iodobenzene**

Cat. No.: **B1293370**

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CAS Number: 352-34-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Fluoro-4-iodobenzene**, a key building block in organic synthesis, medicinal chemistry, and materials science. This document details its chemical and physical properties, safety and handling information, common synthetic procedures, and significant applications, with a focus on its role in cross-coupling reactions and as a precursor in the development of novel therapeutic agents and imaging probes.

Core Chemical and Physical Properties

1-Fluoro-4-iodobenzene, with the molecular formula C_6H_4FI , is a halogenated aromatic compound.^[1] The presence of both a fluorine and an iodine atom on the benzene ring imparts unique reactivity, making it a versatile intermediate.^[2] The fluorine atom acts as an electron-withdrawing group, which can influence the electron density of the aromatic ring, while the carbon-iodine bond is highly susceptible to oxidative addition in transition metal-catalyzed reactions.^[2]

Table 1: Physical and Chemical Properties of **1-Fluoro-4-iodobenzene**

| Property | Value | Reference(s) |
|---------------------------------------|---|---------------------|
| Molecular Formula | C ₆ H ₄ FI | [1] |
| Molecular Weight | 222.00 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | -20 °C | [3] |
| Boiling Point | 182-184 °C | [3] |
| Density | 1.925 g/mL at 25 °C | [3] |
| Refractive Index (n _{20/D}) | 1.583 | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene. | [4] |
| Flash Point | 68 °C (closed cup) | [4] |

Safety and Handling Information

Proper handling of **1-Fluoro-4-iodobenzene** is crucial to ensure laboratory safety. It is classified as an irritant and may cause respiratory irritation.[\[5\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

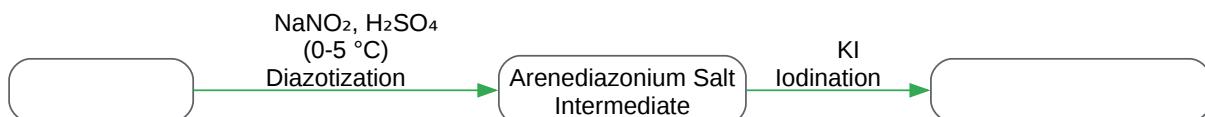
Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Statement | First Aid Measures |
|--|--|--|
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection | In case of skin contact: Wash off with soap and plenty of water. Consult a physician. |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| P405: Store locked up. | If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | |

Data compiled from available Safety Data Sheets.[\[4\]](#)[\[5\]](#)

Synthesis and Experimental Protocols

The most common laboratory synthesis of **1-Fluoro-4-iodobenzene** involves a Sandmeyer-type reaction starting from 4-fluoroaniline. This process includes the diazotization of the primary amine followed by an iodination reaction.



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Synthetic route to 1-Fluoro-4-iodobenzene.

Experimental Protocol: Synthesis of 1-Fluoro-4-iodobenzene via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer reactions.[\[6\]](#)

Materials:

- 4-Fluoroaniline
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Deionized Water
- Ice
- Diethyl Ether
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Thiosulfate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Preparation of the Diazonium Salt Solution:
 - In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 11.1 g (0.1 mol) of 4-fluoroaniline to a solution of 10 g of concentrated sulfuric acid in 50 mL of water, keeping the temperature below 10 °C.

- In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.
- Slowly add the cold sodium nitrite solution dropwise to the 4-fluoroaniline solution. Maintain the temperature between 0-5 °C throughout the addition. Stir for an additional 30 minutes at this temperature after the addition is complete.

• Iodination:

- Prepare a solution of 18.3 g (0.11 mol) of potassium iodide in 30 mL of deionized water.
- Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

• Work-up and Purification:

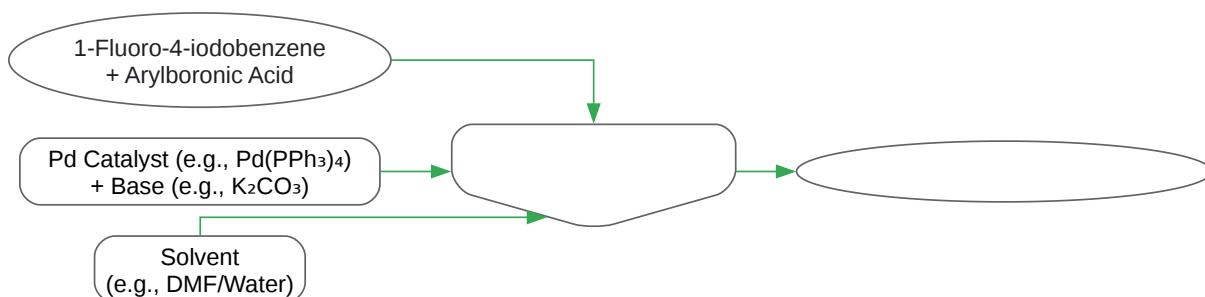
- Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **1-Fluoro-4-iodobenzene** can be further purified by vacuum distillation.

Key Reactions and Applications

1-Fluoro-4-iodobenzene is a valuable substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its applications are prominent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[2][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. **1-Fluoro-4-iodobenzene** readily participates in this reaction to form biaryl compounds.



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General workflow for a Suzuki-Miyaura coupling reaction.

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.[\[5\]](#)

Materials:

- **1-Fluoro-4-iodobenzene**
- Phenylboronic Acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium Carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Deionized Water

Procedure:

- To a Schlenk flask, add **1-Fluoro-4-iodobenzene** (1 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
- Add 4 mL of DMF and 1 mL of deionized water via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
- After completion, cool the reaction to room temperature and add 20 mL of water.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. **1-Fluoro-4-iodobenzene** is an excellent substrate for this transformation.

This protocol details a specific Sonogashira coupling reaction.^[8]

Materials:

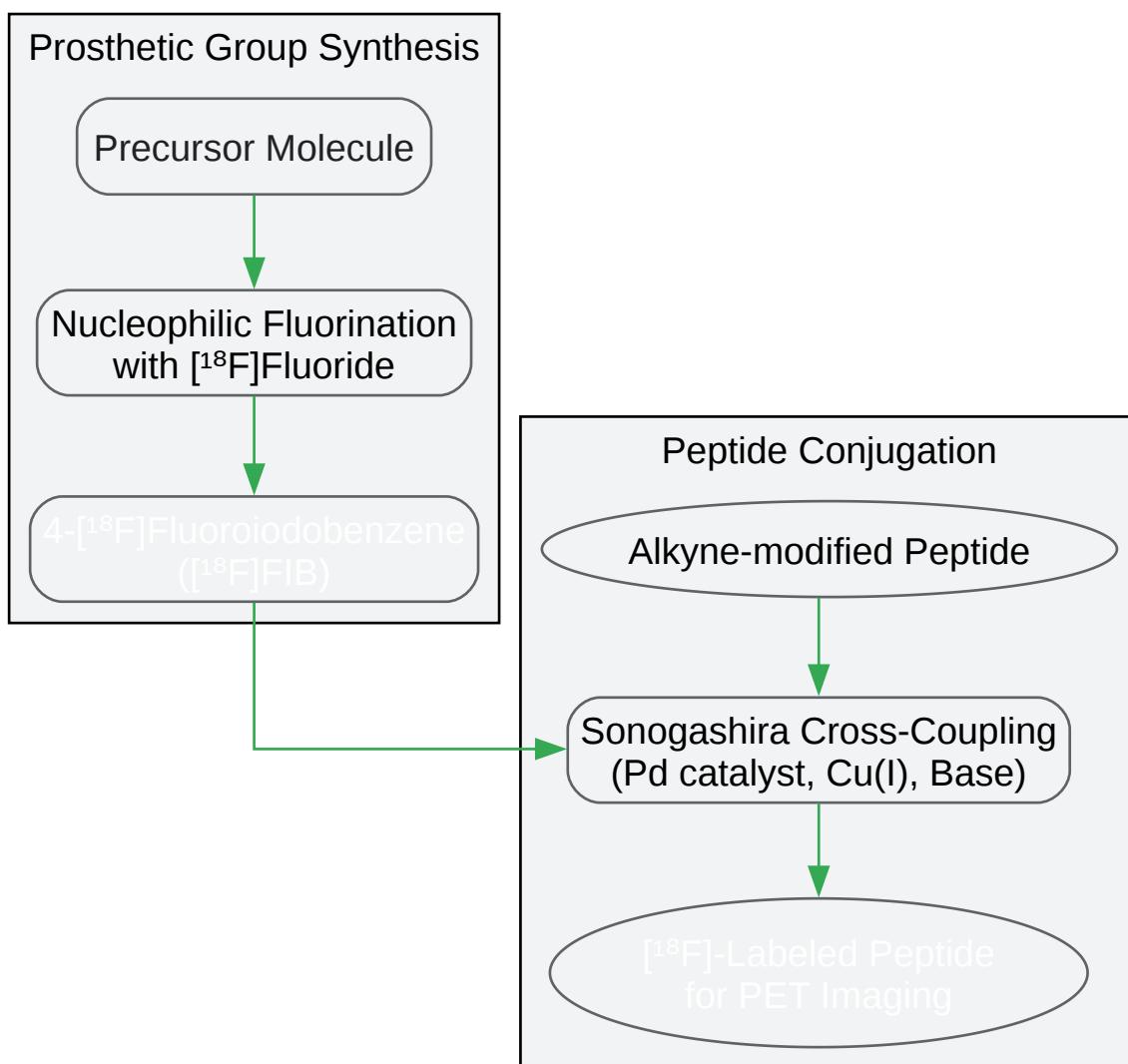
- **1-Fluoro-4-iodobenzene**
- Phenylacetylene
- Copper(I) Selenate ($\text{CuSeO}_3 \cdot 2\text{H}_2\text{O}$) as catalyst
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF)

Procedure:

- In a reaction vessel, combine **1-Fluoro-4-iodobenzene** (1 mmol), phenylacetylene (1.2 mmol), CuSeO₃·2H₂O (5 mol%), and triethylamine (2 mmol) in 5 mL of DMF.
- Stir the reaction mixture at room temperature for 6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting 1-fluoro-4-(phenylethynyl)benzene by column chromatography on silica gel.

Application in PET Tracer Synthesis

A significant application of **1-Fluoro-4-iodobenzene** is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The radioisotope Fluorine-18 (¹⁸F) can be incorporated to produce 4-[¹⁸F]Fluoriodobenzene, which serves as a versatile building block for labeling biomolecules, such as peptides.[\[7\]](#)



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Workflow for ^{18}F -labeling of peptides using 4- $[^{18}\text{F}]$ Fluoroiodobenzene.

This workflow demonstrates the synthesis of the 4- $[^{18}\text{F}]$ Fluoroiodobenzene prosthetic group, followed by its conjugation to an alkyne-modified peptide via a Sonogashira cross-coupling reaction. The resulting ^{18}F -labeled peptide can then be used as a tracer in PET imaging to study biological processes *in vivo*.^{[2][7]}

Conclusion

1-Fluoro-4-iodobenzene (CAS 352-34-1) is a highly versatile and valuable chemical intermediate. Its unique reactivity, stemming from the distinct properties of its fluorine and

iodine substituents, makes it an essential building block in modern organic synthesis. The detailed protocols for its synthesis and its application in key cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, highlight its utility for researchers, scientists, and drug development professionals in creating complex molecular architectures for novel materials and therapeutic agents.

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